3,4-Dihydroxy-2-nitrobenzaldehyde
Overview
Description
3,4-Dihydroxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C7H5NO5. It is characterized by the presence of two hydroxyl groups and a nitro group attached to a benzaldehyde core. This compound is known for its yellow crystalline appearance and is used in various chemical and pharmaceutical applications.
Mechanism of Action
Target of Action
The primary target of 3,4-Dihydroxy-2-nitrobenzaldehyde (DHNB) is xanthine oxidase (XO) . XO is an enzyme that plays a crucial role in the metabolism of purines, leading to the production of uric acid . This makes XO a key target for the development of drugs for hyperuricemia and gout .
Mode of Action
DHNB inhibits the activity of XO in a time-dependent manner . It is a potent inhibitor of XO, with an IC₅₀ value of 3 μM . The mode of action of DHNB seems to be similar to allopurinol, a clinically used XO inhibitory drug . DHNB displays potent mixed-type inhibition of the activity of XO .
Biochemical Pathways
By inhibiting XO, DHNB disrupts the purine metabolism pathway, reducing the production of uric acid . This can help lower serum uric acid levels, which is beneficial in the treatment of conditions like hyperuricemia and gout .
Pharmacokinetics
It’s known that dhnb is a potent xo inhibitor even at low doses . More research would be needed to fully understand the ADME properties of DHNB and their impact on its bioavailability.
Result of Action
The inhibition of XO by DHNB leads to a decrease in uric acid production . In a mouse model of acute hyperuricemia, a moderate dose of DHNB effectively controlled the serum uric acid content and significantly inhibited serum XO activity .
Action Environment
It’s worth noting that dhnb has low toxicity and enhances therapeutic efficacy, even at low doses, in co-administration with allopurinol . This suggests that DHNB might have a favorable safety profile in various physiological environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydroxy-2-nitrobenzaldehyde typically involves the nitration of 3,4-dihydroxybenzaldehyde. One common method includes the reaction of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde with a reagent mixture of zinc chloride, water, and hydrogen chloride . Another method involves the demethylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde using hydrobromic acid .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydroxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
3,4-Dihydroxy-2-nitrobenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
3,4-Dihydroxy-5-nitrobenzaldehyde: Another nitrobenzaldehyde derivative with similar inhibitory effects on xanthine oxidase.
Protocatechualdehyde: A natural product with structural similarities but lacking the nitro group.
4-Hydroxy-3-methoxy-5-nitrobenzaldehyde: A precursor in the synthesis of 3,4-Dihydroxy-2-nitrobenzaldehyde.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual hydroxyl groups and nitro group make it a versatile intermediate in organic synthesis and a potent inhibitor of xanthine oxidase, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3,4-dihydroxy-2-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-3-4-1-2-5(10)7(11)6(4)8(12)13/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICJHWULOYPREF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)[N+](=O)[O-])O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564633 | |
Record name | 3,4-Dihydroxy-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50545-37-4 | |
Record name | 3,4-Dihydroxy-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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